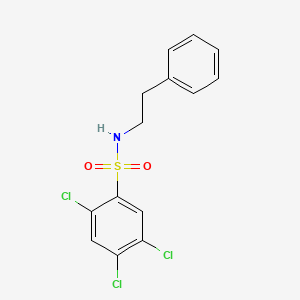
2,4,5-trichloro-N-phenethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-trichloro-N-phenethylbenzenesulfonamide is a chemical compound with the molecular formula C14H12Cl3NO2S and a molecular weight of 364.67 . It is used in scientific research and has applications in studying organic reactions, drug synthesis, and environmental analysis.
Molecular Structure Analysis
The molecular structure of 2,4,5-trichloro-N-phenethylbenzenesulfonamide can be analyzed using various spectroscopic methods and theoretical studies . For instance, the Fourier-transform infrared spectroscopy (FT-IR) spectrum can be obtained and the compound can be studied theoretically . The optimized geometry, total electronic energy, and vibrational wavenumbers can be examined using Hartree–Fock (HF) and density functional theory (DFT) methods .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4,5-trichloro-N-phenethylbenzenesulfonamide can be studied using various methods . For instance, the molecular orbital energies, polarizability, and thermodynamic properties can be computed . The molecular properties such as electric dipole moment µ, polarizability α, and hyperpolarizability β reveal the non-linear optical (NLO) property of the compound .Aplicaciones Científicas De Investigación
Spectroscopic and Computational Studies
Spectroscopic and computational studies on related compounds like 2,4-dichloro-N-phenethylbenzenesulfonamide (DPBS) have provided insights into their molecular properties. Studies using Fourier-transform infrared spectroscopy (FT-IR) and density functional theory (DFT) methods have examined the optimized geometry, electronic energy, vibrational wavenumbers, molecular orbitals, and thermodynamic properties. These analyses are crucial for understanding the molecular structure and predicting potential applications in fields such as nonlinear optical (NLO) properties and charge delocalization studies (Kavipriya et al., 2020).
Cytotoxicity Studies
Compounds structurally similar to 2,4,5-trichloro-N-phenethylbenzenesulfonamide have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. For instance, derivatives of N-phenethylbenzenesulfonamide displayed significant cytotoxicity, offering potential leads for anticancer drug development (Pingaew et al., 2013).
Structural Solution Applications
X-ray powder diffraction data and Monte Carlo methods have been used to solve crystal structures of related sulfonamides. These structural analyses are essential in understanding molecular interactions, such as hydrogen bonding and molecular frameworks, which can be critical in pharmaceutical and material science applications (Tremayne, 2004).
Inhibitory Properties
Research on sulfonamides with similar structures has shown that they can act as inhibitors for enzymes like carbonic anhydrase. This property is particularly significant in the development of drugs targeting specific physiological and pathological processes, such as tumor growth and metabolic disorders (Garaj et al., 2005).
Mecanismo De Acción
The mechanism of action of 2,4,5-trichloro-N-phenethylbenzenesulfonamide is not specified in the search results. Its mechanism of action would depend on its intended use, which could range from pharmaceutical applications to environmental analysis.
Propiedades
IUPAC Name |
2,4,5-trichloro-N-(2-phenylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl3NO2S/c15-11-8-13(17)14(9-12(11)16)21(19,20)18-7-6-10-4-2-1-3-5-10/h1-5,8-9,18H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYADJMRPWQDYLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({1-[2-(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2424907.png)
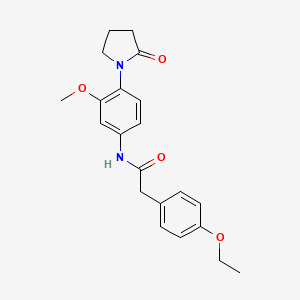
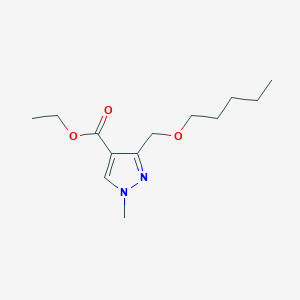
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dichlorophenyl)methanone](/img/structure/B2424912.png)
![N-(3-methylbutyl)-6-[(4-{[(2-methylphenyl)sulfonyl]amino}phenyl)thio]nicotinamide](/img/structure/B2424914.png)
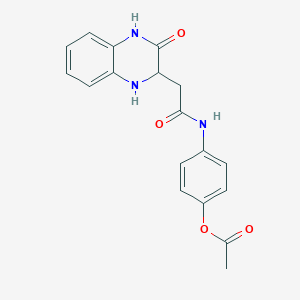

![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2424917.png)
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2424920.png)
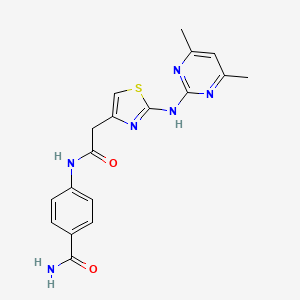
![6-Cyclopropyl-2-{[1-(2-cyclopropylbenzoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2424922.png)


![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfonylbenzamide](/img/structure/B2424928.png)